molecular formula C10H14N4O3S B6354638 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea CAS No. 26173-36-4

1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea

Cat. No. B6354638
CAS RN: 26173-36-4
M. Wt: 270.31 g/mol
InChI Key: NUXSOIASURUVAU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea (CNTU) is a synthetic compound belonging to the thiazole class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 218.2 g/mol and a melting point of 62-63°C. CNTU has been extensively studied in recent years due to its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea is not fully understood. However, it is thought to act by binding to the active sites of enzymes and proteins, thus altering their activity. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as those involved in the synthesis of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as those involved in the synthesis of certain hormones and neurotransmitters. It has also been shown to modulate the activity of several receptors, including those involved in pain perception and inflammation. In addition, 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea has been shown to have anti-tumor and anti-inflammatory effects in animal studies.

Advantages and Limitations for Lab Experiments

The use of 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea is stable at room temperature and is not toxic at concentrations typically used in laboratory experiments. However, 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea are vast and many future directions for research remain to be explored. These include the development of new drugs and drug delivery systems, the study of the effects of environmental pollutants on the human body, and the further exploration of the biochemical and physiological effects of 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea. In addition, 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea could be used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs.

Synthesis Methods

1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea is typically synthesized through a multi-step process involving the reaction of cyclohexanone with thiourea, followed by nitration of the resulting intermediate with nitric acid. The reaction is carried out in a polar solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Scientific Research Applications

1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea has been widely used in scientific research due to its ability to modulate the activity of enzymes and proteins involved in various biological processes. It has been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to study the effects of drugs on the body. In addition, 1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea has been used in the development of new drugs and in the study of the effects of environmental pollutants on the human body.

properties

IUPAC Name

1-cyclohexyl-3-(5-nitro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c15-9(12-7-4-2-1-3-5-7)13-10-11-6-8(18-10)14(16)17/h6-7H,1-5H2,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSOIASURUVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(5-nitro-thiazol-2-yl)-urea

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